3-Tridecylhexadecanoic acid

Vue d'ensemble

Description

3-Tridecylhexadecanoic acid: is a long-chain fatty acid with the molecular formula C29H58O2 and a molecular weight of 438.77 g/mol . It is a derivative of 14-Heptacosanone and is known for its applications in the development of immunostimulants such as Vizantin . This compound exhibits cytotoxic activity toward Vero cells, making it a subject of interest in various biochemical and pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tridecylhexadecanoic acid typically involves the esterification of tridecyl alcohol with hexadecanoic acid under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Tridecylhexadecanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Alkyl halides.

Applications De Recherche Scientifique

Chemistry: 3-Tridecylhexadecanoic acid is used as a biochemical reagent in proteomics research. Its unique structure makes it valuable for studying lipid-protein interactions and membrane dynamics .

Biology: In biological research, this compound is used to develop immunostimulants like Vizantin, which have shown cytotoxic activity toward Vero cells . It is also studied for its potential antimicrobial properties .

Medicine: The cytotoxic properties of this compound make it a candidate for developing anti-cancer therapies. Its role in immunostimulation is also being explored for potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the formulation of surfactants and emulsifiers. Its long hydrophobic chain makes it effective in stabilizing emulsions and dispersions.

Mécanisme D'action

The mechanism of action of 3-Tridecylhexadecanoic acid involves its interaction with cellular membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis . This property is particularly useful in its cytotoxic and antimicrobial activities. The compound also interacts with specific molecular targets, such as membrane proteins, to exert its immunostimulatory effects .

Comparaison Avec Des Composés Similaires

14-Heptacosanone: A precursor in the synthesis of 3-Tridecylhexadecanoic acid.

N-hexadecyl ethylenediamine triacetic acid: Known for its surfactant properties and industrial applications.

Uniqueness: this compound stands out due to its dual role in both biochemical research and industrial applications. Its ability to act as an immunostimulant and its cytotoxic properties make it unique among similar long-chain fatty acids .

Activité Biologique

3-Tridecylhexadecanoic acid is a long-chain fatty acid that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.

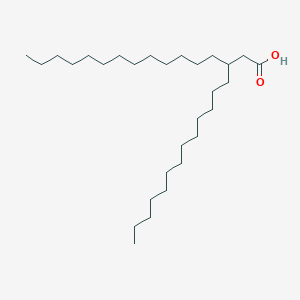

Chemical Structure and Properties

This compound, also known as a fatty acid ester, exhibits unique structural characteristics that contribute to its biological functions. The compound's long carbon chain is believed to enhance its interaction with biological membranes, potentially influencing cell signaling pathways and membrane fluidity.

Antimicrobial Activity

Research indicates that fatty acids, including this compound, possess significant antimicrobial properties. Studies have shown that long-chain fatty acids can disrupt bacterial cell membranes, leading to cell lysis.

- Case Study : A study investigating the antimicrobial effects of various fatty acids found that this compound exhibited notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for certain strains was reported at concentrations as low as 50 μg/mL, demonstrating its potential as an antimicrobial agent in pharmaceutical applications .

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Inhibitory |

| Bacillus subtilis | 75 | Inhibitory |

| Escherichia coli | 100 | Moderately Inhibitory |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its ability to induce apoptosis in cancer cells while sparing normal cells is particularly noteworthy.

- Research Findings : In vitro studies on human colorectal carcinoma cells (HCT-116) showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 30 μM. This suggests a strong cytotoxic effect on cancer cells without affecting non-cancerous cells .

- Mechanism of Action : The mechanism appears to involve the induction of oxidative stress within cancer cells, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis. This property positions this compound as a promising candidate for further development in cancer therapeutics.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Long-chain fatty acids like this compound have been shown to possess significant antioxidant capabilities.

- Experimental Evidence : A study assessing the antioxidant activity of various fatty acids reported that this compound demonstrated a high ferric reducing antioxidant power (FRAP) value, indicating strong radical-scavenging potential. At concentrations of 100 μg/mL, it exhibited a FRAP value comparable to standard antioxidants like Trolox .

| Concentration (μg/mL) | FRAP Value |

|---|---|

| 50 | 0.45 |

| 100 | 0.75 |

| 200 | 1.05 |

Propriétés

IUPAC Name |

3-tridecylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28(27-29(30)31)26-24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVMUWWSJZPFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571124 | |

| Record name | 3-Tridecylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180476-36-2 | |

| Record name | 3-Tridecylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.